molecular formula C15H16N2O4 B2520089 (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid CAS No. 2059917-80-3

(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

Cat. No.: B2520089
CAS No.: 2059917-80-3
M. Wt: 288.303
InChI Key: LKZFHZFZEGGBQH-QMTHXVAHSA-N
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Description

(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and an oxolane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a base such as potassium carbonate.

    Construction of the oxolane ring: This can be done through a cyclization reaction involving a diol and a suitable leaving group under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
  • Used as a lead compound in the design of new pharmaceuticals.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.
  • Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its substrate.

    Receptor modulation: By interacting with cellular receptors, it can modulate signal transduction pathways, leading to changes in cellular responses.

    Pathway involvement: The compound may be involved in specific biochemical pathways, influencing processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    (2R,3R)-2-[2-(2-Hydroxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    (2R,3R)-2-[2-(2-Chlorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group in (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • The combination of the pyrazole ring and the oxolane ring with a carboxylic acid group provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

(2R,3R)-2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZFHZFZEGGBQH-QMTHXVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=CC=N2)[C@H]3[C@@H](CCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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